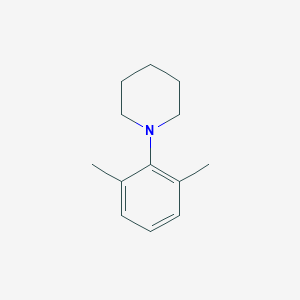

N-(2,6-Dimethylphenyl)piperidine

Description

N-(2,6-Dimethylphenyl)piperidine derivatives are a class of piperidine-based compounds characterized by a 2,6-dimethylphenyl group attached to the piperidine ring. A prominent example is (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a chiral molecule with the molecular formula C₁₄H₂₀N₂O and an IUPAC name reflecting its stereochemistry at the second carbon of the piperidine ring . This compound is a key intermediate in synthesizing pharmaceuticals, particularly local anesthetics such as levobupivacaine and ropivacaine. Its synthesis involves chiral resolution using agents like L-(−)-dibenzoyl tartaric acid, achieving yields of 59% and purity >99% after optimization . The 2,6-dimethylphenyl group enhances steric hindrance and lipophilicity, influencing pharmacokinetic properties like protein binding and duration of action .

Properties

CAS No. |

81506-15-2 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.3 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-11-7-6-8-12(2)13(11)14-9-4-3-5-10-14/h6-8H,3-5,9-10H2,1-2H3 |

InChI Key |

AHWKTAIPEJXMBF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N2CCCCC2 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCCCC2 |

Other CAS No. |

81506-15-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Local Anesthetics

N-(2,6-Dimethylphenyl)piperidine derivatives are structurally related to amide-type local anesthetics. Variations in the N-alkyl chain length and stereochemistry significantly affect their pharmacological profiles:

- Key Insight : The N-alkyl chain length correlates with lipophilicity and duration of action . Longer chains (e.g., butyl in bupivacaine) enhance lipid solubility, prolonging nerve blockade but increasing cardiotoxicity. Shorter chains (e.g., methyl in mepivacaine) reduce potency but improve safety .

Stereochemical Variations

The stereochemistry of the piperidine ring profoundly impacts biological activity. For example:

- (S)-Ropivacaine : Pure S-enantiomer with reduced cardiovascular toxicity compared to racemic bupivacaine .

Impurities and Byproducts

During synthesis, impurities arise from incomplete alkylation or resolution:

Functional Group Modifications

- Piperazine Derivatives: Compounds like 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide introduce piperazine moieties, altering solubility and receptor affinity. Used in antianginal drugs (e.g., ranolazine analogs) .

Pharmacokinetic and Thermodynamic Properties

- Protein Binding : Ropivacaine (94% protein-bound) exhibits higher plasma stability than mepivacaine (77%) .

- Elimination Half-Life : Bupivacaine (2.1–3.5 hours) > Ropivacaine (1.8–2.9 hours) > Mepivacaine (1.5–2.0 hours) .

- Solubility : this compound derivatives are typically insoluble in water but soluble in organic solvents (e.g., ethyl acetate), aiding purification .

Preparation Methods

Multi-Step Condensation and Purification

A prominent method for synthesizing N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves a multi-step condensation process. In a representative protocol, pyridine-4-formyl-(2,6-dimethyl)aniline reacts with gadolinium(III) chloride in isopropyl alcohol and acetonitrile at 70°C under 0.53 MPa pressure for 130 minutes . Subsequent steps include:

-

Cooling and Filtration : Reducing the temperature to 15°C and filtering the mixture.

-

Precipitation : Adding potassium bicarbonate and trichlorethylene to precipitate solids.

-

Acid Treatment : Treating the concentrate with oxalic acid for decolorization.

-

Recrystallization : Using sodium bisulfite and nitromethane for purification, followed by dehydration and recrystallization with diethylamine .

This method achieves a 92% yield, with gadolinium(III) chloride acting as a Lewis acid catalyst to enhance reaction efficiency . The use of pressurized conditions optimizes kinetic parameters, while oxalic acid ensures high purity by removing colored impurities .

Acid Chloride-Mediated Amidation

Industrial synthesis of enantiomerically pure derivatives, such as (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, leverages acid chloride intermediates . The process begins with 2,6-dimethylphenylacetonitrile, which is hydrolyzed to 2,6-dimethylphenylacetic acid. Conversion to the acid chloride using thionyl chloride precedes amidation with piperidine .

Critical Steps :

-

Hydrolysis : Conducted under acidic or basic conditions to yield the carboxylic acid.

-

Chlorination : Thionyl chloride introduces the reactive acyl chloride group.

-

Amidation : Piperidine reacts stoichiometrically with the acid chloride in anhydrous conditions.

-

Chiral Resolution : High-performance liquid chromatography (HPLC) separates enantiomers, achieving >99% enantiomeric excess .

This method is scalable and widely adopted in pharmaceutical manufacturing for intermediates like venlafaxine .

Stereoselective Synthesis and Chiral Resolution

The demand for enantiopure compounds, such as ropivacaine impurities, has driven advances in stereoselective synthesis. A Chinese patent (CN114524763A) details the preparation of (R)-N-(2,6-dimethylphenyl)piperidine-2-formamide via enzymatic resolution . Key steps include:

-

Racemic Synthesis : Forming the racemic mixture through condensation of 2,6-dimethylaniline with piperidine-2-carboxylic acid.

-

Enzymatic Hydrolysis : Using lipases to selectively hydrolyze one enantiomer.

-

Crystallization : Isolating the desired (R)-enantiomer via solvent recrystallization .

This method achieves 85–90% chiral purity, addressing quality control challenges in API manufacturing .

Reductive Amination Approaches

European patent EP0379441A1 describes reductive amination for this compound derivatives . For example, N-(2,6-dimethylphenyl)chloroacetamide reacts with piperidine in the presence of sodium cyanoborohydride and zinc chloride at <20°C .

Reaction Conditions :

-

Solvent : Methanol or ethanol.

-

Catalyst : Zinc chloride enhances imine formation.

-

Reducing Agent : Sodium cyanoborohydride selectively reduces the imine intermediate .

Post-reaction purification involves extraction with dichloromethane and silica gel chromatography, yielding 70–75% .

Chromatographic Purification Techniques

Chromatography is pivotal in isolating high-purity this compound derivatives. Patent EP0379441A1 outlines a silica gel column method using dichloromethane-ethanol gradients (90:10 to 95:5) . Fractions are collected and concentrated, with oxalic acid recrystallization further enhancing purity .

Comparative Table: Purification Methods

Challenges and Optimization Strategies

Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity but require careful removal due to toxicity .

Catalyst Efficiency : Gadolinium(III) chloride outperforms traditional Lewis acids (e.g., AlCl₃) in reducing side reactions .

Temperature Control : Exothermic reactions (e.g., reductive amination) necessitate cooling to prevent racemization .

Q & A

What are the common synthetic routes for N-(2,6-Dimethylphenyl)piperidine derivatives in laboratory settings?

Basic Research Question

A typical method involves nucleophilic substitution or condensation reactions. For example, N-(2,6-dimethylphenyl)chloroacetamide reacts with secondary amines (e.g., diethylamine or piperidine) in toluene under stirring conditions, followed by purification via column chromatography . In gold(I) complex synthesis, 2,6-dimethylphenyl isocyanide (DIC) reacts with amines like piperidine to form bis-carbene complexes, monitored by NMR and UV-vis spectroscopy .

Key Reagents/Conditions Table :

How is X-ray crystallography applied to determine the structure of this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction is the gold standard. The SHELX program suite (e.g., SHELXL for refinement, SHELXD for structure solution) is widely used for small-molecule crystallography. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry . For example, chiral centers in This compound-2-carboxamide enantiomers can be resolved using these tools .

How can researchers resolve contradictions in kinetic data when studying reaction mechanisms involving this compound?

Advanced Research Question

Contradictions often arise from competing reaction pathways. A combined approach using stopped-flow UV-vis spectroscopy and NMR kinetic studies is recommended. For instance, the formation of Au(I) bis-carbene complexes with piperidine was resolved by determining equilibrium constants () via spectrophotometric titration and validating via Eyring plot analysis . Key Steps :

Direct titration of the amine to measure absorbance changes.

Independent determination of to validate intermediate stability.

Rate constant extraction using global kinetic fitting .

What methodologies are recommended for analyzing stereoisomers of this compound carboxamides?

Advanced Research Question

Chiral separation techniques are critical due to the presence of stereocenters. Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers. Reference standards like (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2) are essential for calibration .

Example Protocol :

- Column: Chiralpak® AD-H (250 × 4.6 mm, 5 µm).

- Mobile phase: Hexane/ethanol (80:20) with 0.1% trifluoroacetic acid.

- Flow rate: 1.0 mL/min, UV detection at 254 nm .

How to assess the impact of structural modifications on the biological activity of this compound derivatives?

Advanced Research Question

Structure-Activity Relationship (SAR) studies are pivotal. For example:

- Substituent effects : Replace the piperidine ring with pyrrolidine (as in N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide , a nootropic intermediate) to alter lipophilicity and binding affinity .

- Receptor profiling : Use NMDA receptor binding assays to evaluate diarylethylamine derivatives .

Key Parameters : - LogP (lipophilicity): Measured via reversed-phase HPLC.

- IC₅₀ values: Determined using competitive radioligand assays .

What strategies are effective for impurity profiling in this compound-based pharmaceuticals?

Advanced Research Question

Impurities like 2,6-dimethylaniline (CAS 87-62-7) or pyridine-2-carboxamide derivatives require rigorous analysis. LC-MS/MS with a C18 column and electrospray ionization (ESI) is recommended. For example:

- Column: Waters XBridge BEH C18 (2.5 µm, 2.1 × 50 mm).

- Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 min.

- Quantify impurities against EP reference standards (e.g., Impurity B: 15883-20-2) .

How can computational modeling aid in optimizing the synthesis of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For instance:

- Optimize geometries of intermediates using B3LYP/6-31G(d) .

- Calculate activation energies for amine attack on Au(I)-isocyanide complexes .

- Compare theoretical NMR shifts with experimental data to validate mechanistic hypotheses .

What are the challenges in scaling up laboratory-scale syntheses of this compound intermediates?

Advanced Research Question

Key issues include solvent selection (e.g., toluene vs. dichloromethane for solubility) and exothermic reactions . Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.